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Compound of Interest

Compound Name: Iloperidone metabolite P88-d3

Cat. No.: B12372553 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of Iloperidone P88-d3, a deuterated analog of the major active metabolite of Iloperidone. This

isotopically labeled compound is a critical tool in pharmacokinetic and metabolic studies,

serving as an internal standard for quantitative analysis by mass spectrometry.

Introduction
Iloperidone is an atypical antipsychotic agent effective in the treatment of schizophrenia. It is

extensively metabolized in humans, primarily by CYP3A4 and CYP2D6 enzymes, leading to

the formation of two major metabolites: P88 (hydroxy iloperidone) and P95.[1] The P88

metabolite is pharmacologically active, exhibiting a receptor binding profile similar to the parent

drug and readily crossing the blood-brain barrier.[1] Iloperidone P88-d3 is the deuterium-

labeled version of this active metabolite.[2][3] The incorporation of deuterium atoms provides a

distinct mass signature, making it an ideal internal standard for liquid chromatography-mass

spectrometry (LC-MS/MS) based bioanalytical assays to accurately quantify the levels of the

P88 metabolite in biological matrices.[2][4]

Physicochemical Properties
The key physicochemical properties of Iloperidone P88-d3 are summarized in the table below.
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Property Value Source

IUPAC Name

1-[4-[3-[4-(6-methyl-1,2-

benzoxazol-3-yl)piperidin-1-

yl]propoxy]-3-

(trideuteriomethoxy)phenyl]eth

anol

PubChem[5]

Molecular Formula C₂₅H₂₉D₃N₂O₄ PubChem[5]

Molecular Weight 427.5 g/mol PubChem[5]

Exact Mass 427.25503774 Da PubChem[5]

Appearance Off-white solid Daicel Pharma Standards[6]

Solubility

Soluble in methanol, ethanol,

acetonitrile, and chloroform.

Practically insoluble in water.

Inferred from general

properties of similar

compounds[1]

Synthesis of Iloperidone P88-d3
The synthesis of Iloperidone P88-d3 can be conceptualized as a multi-step process starting

from a suitable precursor of Iloperidone, followed by deuteration and reduction. A plausible

synthetic workflow is outlined below.

Synthetic Workflow
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Caption: Synthetic workflow for Iloperidone P88-d3.

Experimental Protocol
Step 1: Synthesis of 1-(4-hydroxy-3-(trideuteriomethoxy)phenyl)ethan-1-one
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To a solution of 1-(4-hydroxy-3-methoxyphenyl)ethan-1-one (1 equivalent) in anhydrous

acetone, add potassium carbonate (1.5 equivalents).

Add deuterated methyl iodide (CD₃I, 1.2 equivalents) dropwise to the suspension.

Reflux the reaction mixture for 12-18 hours, monitoring the progress by Thin Layer

Chromatography (TLC).

After completion, filter the solid and concentrate the filtrate under reduced pressure.

Purify the crude product by column chromatography on silica gel using a hexane-ethyl

acetate gradient to yield 1-(4-hydroxy-3-(trideuteriomethoxy)phenyl)ethan-1-one.

Step 2: Synthesis of Iloperidone-d3

To a solution of 1-(4-hydroxy-3-(trideuteriomethoxy)phenyl)ethan-1-one (1 equivalent) and 4-

(6-fluoro-1,2-benzisoxazol-3-yl)piperidine (1 equivalent) in acetonitrile, add potassium

carbonate (2 equivalents) and 1,3-dibromopropane (1.5 equivalents).

Heat the mixture to reflux and maintain for 24-36 hours, monitoring by TLC.

Cool the reaction mixture to room temperature, filter the inorganic salts, and concentrate the

solvent in vacuo.

The resulting residue is purified by column chromatography (silica gel, dichloromethane-

methanol gradient) to afford Iloperidone-d3.

Step 3: Synthesis of Iloperidone P88-d3

Dissolve Iloperidone-d3 (1 equivalent) in methanol.

Cool the solution to 0-5 °C in an ice bath.

Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise over 30 minutes.

Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete

(monitored by TLC).
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Quench the reaction by the slow addition of water.

Extract the product with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

The crude product is purified by flash chromatography to yield Iloperidone P88-d3 as an off-

white solid.

Characterization of Iloperidone P88-d3
The synthesized Iloperidone P88-d3 should be thoroughly characterized to confirm its identity,

purity, and isotopic enrichment.

Characterization Workflow

Synthesized Iloperidone P88-d3

Mass Spectrometry (MS) Nuclear Magnetic Resonance (NMR) High-Performance Liquid
Chromatography (HPLC) Elemental Analysis

Structural Confirmation
& Isotopic Enrichment Purity Assessment Elemental Composition

Final Characterized Product

Click to download full resolution via product page

Caption: Characterization workflow for Iloperidone P88-d3.

Analytical Data
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The following tables summarize the expected analytical data for the characterization of

Iloperidone P88-d3.

Table 1: Mass Spectrometry Data

Parameter Expected Value

Ionization Mode Electrospray Ionization (ESI), Positive

[M+H]⁺ (Monoisotopic) m/z 428.2628

[M+H]⁺ (Average) m/z 428.5

Table 2: ¹H NMR Spectroscopy Data (400 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.71 d 1H Ar-H

7.25 d 1H Ar-H

7.05 m 2H Ar-H

6.90 d 1H Ar-H

4.85 q 1H -CH(OH)-

4.05 t 2H -O-CH₂-

3.10 m 2H Piperidine-H

2.80 m 1H Piperidine-H

2.50 t 2H -N-CH₂-

2.45 s 3H Ar-CH₃

2.20 m 2H Piperidine-H

2.05 m 2H -CH₂-CH₂-CH₂-

1.95 m 2H Piperidine-H

1.50 d 3H -CH(OH)CH₃

Note: The signal for the -OCD₃ protons will be absent in the ¹H NMR spectrum.

Table 3: ¹³C NMR Spectroscopy Data (100 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment

164.5 C=N

148.0 Ar-C

147.5 Ar-C

138.0 Ar-C

128.0 Ar-CH

122.0 Ar-CH

120.5 Ar-C

117.0 Ar-CH

112.0 Ar-CH

110.0 Ar-CH

70.0 -CH(OH)-

67.0 -O-CH₂-

58.0 -N-CH₂-

56.0 (septet) -OCD₃

53.5 Piperidine-C

35.0 Piperidine-C

31.0 Piperidine-C

29.0 -CH₂-

25.0 -CH(OH)CH₃

21.5 Ar-CH₃

Table 4: Purity Data
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Method Result

HPLC Purity ≥ 98%

Isotopic Purity ≥ 99% Deuterium incorporation

Signaling Pathway of the Active Metabolite P88
Iloperidone and its active metabolite P88 exert their antipsychotic effects through antagonism

of various neurotransmitter receptors.[1] The primary mechanism of action is believed to be a

combination of dopamine D₂ and serotonin 5-HT₂ₐ receptor antagonism. The receptor binding

profile also includes high affinity for D₃ and norepinephrine α₁ receptors.[1][7]

Presynaptic Neuron Postsynaptic Neuron

Dopamine

D2 Receptor

D3 Receptor

Serotonin 5-HT2A Receptor

α1 Receptor

Iloperidone P88
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Caption: Antagonistic action of Iloperidone P88 at key receptors.

Conclusion
This technical guide outlines a plausible synthetic route and a comprehensive characterization

workflow for Iloperidone P88-d3. The provided experimental protocols and expected analytical

data serve as a valuable resource for researchers involved in the synthesis of stable isotope-
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labeled internal standards for bioanalytical studies. The high purity and well-defined isotopic

enrichment of Iloperidone P88-d3 are paramount for its utility in sensitive and accurate

quantification of the active P88 metabolite, thereby supporting crucial drug metabolism and

pharmacokinetic investigations of Iloperidone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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